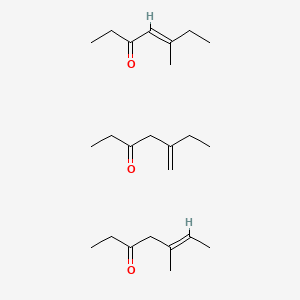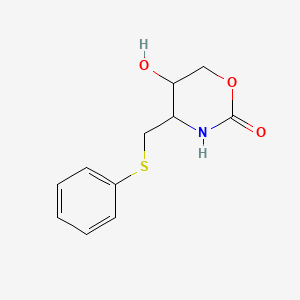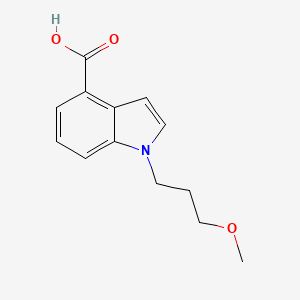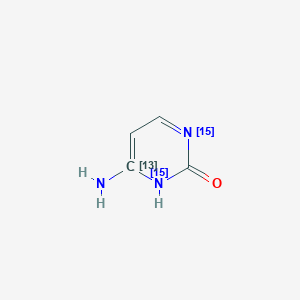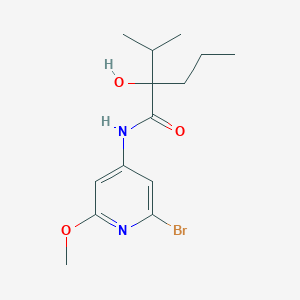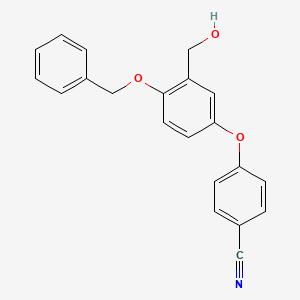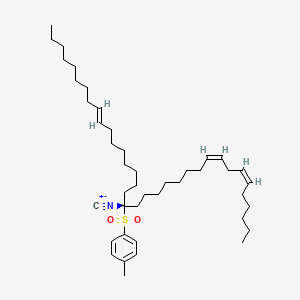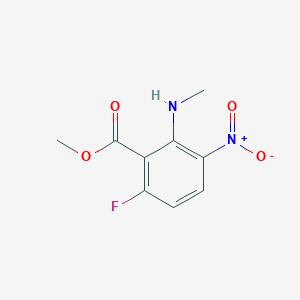
2-Decylthiirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Decylthiirane: is an organic compound with the molecular formula C12H24S It belongs to the class of thiiranes, which are three-membered cyclic sulfides Thiiranes are known for their strained ring structure, which makes them highly reactive
準備方法
Synthetic Routes and Reaction Conditions:
Multi-step Reaction:
Industrial Production Methods:
- The industrial production of 2-Decylthiirane typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions:
-
Oxidation:
- 2-Decylthiirane can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
-
Reduction:
- Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
-
Substitution:
- Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted thiiranes. Common nucleophiles include amines and thiols.
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, peracids.
- Reducing agents: Lithium aluminum hydride (LiAlH4).
- Nucleophiles: Amines, thiols.
Major Products Formed:
- Sulfoxides, sulfones, thiols, and substituted thiiranes.
科学的研究の応用
Chemistry:
- 2-Decylthiirane is used as a building block in organic synthesis. Its strained ring structure makes it a valuable intermediate for the synthesis of more complex molecules.
Biology:
- In biological research, this compound can be used to study the effects of thiirane-containing compounds on biological systems. Its reactivity allows for the modification of biomolecules.
Medicine:
- Potential applications in drug development due to its unique chemical properties. Research is ongoing to explore its use as a precursor for bioactive compounds.
Industry:
- Used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.
作用機序
Mechanism:
- The mechanism of action of 2-Decylthiirane involves its highly strained ring structure, which makes it reactive towards nucleophiles and electrophiles. The sulfur atom in the thiirane ring can participate in various chemical reactions, leading to the formation of new bonds and products.
Molecular Targets and Pathways:
- The reactivity of this compound allows it to interact with a wide range of molecular targets, including nucleophiles, electrophiles, and radicals. Its interactions can lead to the formation of new chemical bonds and the modification of existing molecules.
類似化合物との比較
Thiirane (Ethylene sulfide): A simpler thiirane with a two-carbon ring structure.
2,3-Dihydrothiirene: Another thiirane derivative with a different substitution pattern.
1,2-Epoxydecane: An epoxide with a similar decyl group but an oxygen atom instead of sulfur.
Uniqueness:
- 2-Decylthiirane is unique due to its decyl group, which imparts distinct chemical properties and reactivity compared to other thiiranes. Its larger alkyl chain makes it more hydrophobic and can influence its interactions in chemical and biological systems.
特性
CAS番号 |
1078-74-6 |
|---|---|
分子式 |
C12H24S |
分子量 |
200.39 g/mol |
IUPAC名 |
2-decylthiirane |
InChI |
InChI=1S/C12H24S/c1-2-3-4-5-6-7-8-9-10-12-11-13-12/h12H,2-11H2,1H3 |
InChIキー |
VRKMUVCLRNFYKO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


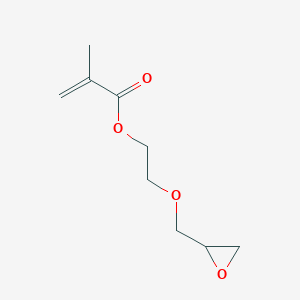
![Ethyl 4-(8-chloro-2-(2,3,4,5,6-pentahydroxyhexanoyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carboxylate](/img/structure/B13851351.png)
![Spiro[3.5]nonan-7-yl methanesulfonate](/img/structure/B13851354.png)
